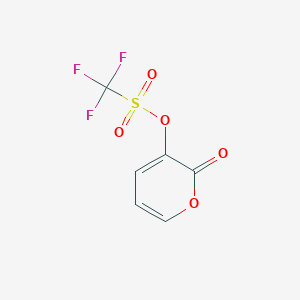

3-(Trifluoromethanesulfonyloxy)pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

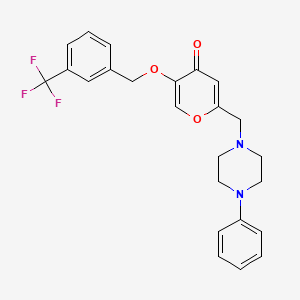

3-(Trifluoromethanesulfonyloxy)pyran-2-one is a chemical compound that belongs to the class of pyran derivatives . Pyrans are six-membered oxygen-containing heterocyclic compounds that exhibit a broad spectrum of biological and pharmaceutical properties .

Synthesis Analysis

The synthesis of pyran derivatives, including this compound, can be achieved through multicomponent reaction (MCR) approaches . These approaches involve one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered oxygen-containing heterocyclic ring . The position of one sp3 hybridized carbon is determined by adding H in its name . Pyran heterocycle can be classified depending upon the position of H to give 2 or 4 -pyran molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are typically multicomponent reactions that result in the formation of pyran moiety fused with other heterocycles . These reactions are characterized by high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .Scientific Research Applications

Chemical Synthesis and Modifications

- 3-(Trifluoromethanesulfonyloxy)pyran-2-one has been utilized in the preparation of various chemical compounds. For instance, it participates in nucleophilic substitution reactions, providing a method to generate 2-substituted acroleins. These acroleins are significant as they can be trapped in situ with dienes or heterodienophiles, useful in synthesizing natural products (Fearnley, Funk, & Gregg, 2000).

- It has been employed in the chemical synthesis of polysaccharides, notably in creating a synthetic D,L-polysaccharide with hydroxyl groups in its repeating unit. This process begins with 3,4-dihydro-2H-pyran-2-carbaldehyde and involves cationic ring-opening polymerization (Okada, Sumitomo, & Hishida, 1983).

Catalysis and Reactions

- The compound is integral in palladium-catalyzed coupling reactions. For example, 3-(trimethylstannyl)-2H-pyran-2-one, a derivative, is used for Pd(0)-catalyzed coupling reactions with enol triflates, contributing to the synthesis of various substituted 2H-pyran-2-ones (Liu & Meinwald, 1996).

- It also plays a role in hetero-Diels–Alder reactions, particularly in synthesizing functionalized pyridines from 3-(trifluoroacetyl)chromones (Sosnovskikh, Irgashev, Khalymbadzha, & Slepukhin, 2007).

Medicinal Chemistry and Drug Development

- While avoiding specific details on drug use and dosage, it's important to note that derivatives of this compound are explored in drug development. For instance, its derivatives have been used in the synthesis of pharmaceutically attractive pyrazole 3-triflones, which are significant in the pharmaceutical industry (Das et al., 2018).

Polymer Science

- In the field of polymer science, this compound derivatives have been utilized in synthesizing novel spiro-2-amino-3-phenylsulfonyl-4H-pyran derivatives. This synthesis involves a one-pot reaction of phenylsulfonylacetonitrile and 1,3-dicarbonyl compounds with isatins or acenaphthenequinone, catalyzed by a basic ionic liquid (Jin, Wang, & Guo, 2013).

Future Directions

The future directions in the research of 3-(Trifluoromethanesulfonyloxy)pyran-2-one and other pyran derivatives involve the development of green synthesis methods . These methods aim to improve the efficiency and sustainability of the synthesis process, making it more environmentally friendly and cost-effective .

properties

IUPAC Name |

(2-oxopyran-3-yl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O5S/c7-6(8,9)15(11,12)14-4-2-1-3-13-5(4)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQIQBJSTNLUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C(=C1)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide](/img/structure/B2553955.png)

![(4-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2553964.png)